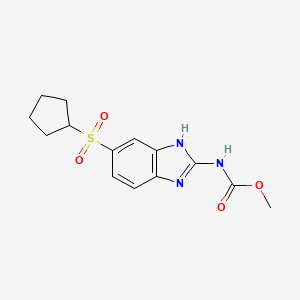

Cyclopentylalbendazole sulfone

Descripción general

Descripción

Cyclopentylalbendazole sulfone is a chemical compound with the molecular formula C14H17N3O4S and a molecular weight of 323.37 g/mol . It is a derivative of albendazole, a benzimidazole anthelmintic used to treat various parasitic worm infections . This compound is characterized by the presence of a cyclopentylsulfonyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the oxidation of cyclopentylthioalbendazole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of cyclopentylalbendazole-sulfone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for pharmaceutical or research applications .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentylalbendazole sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of cyclopentylthioalbendazole to cyclopentylalbendazole-sulfone using oxidizing agents.

Reduction: Reduction of the sulfone group to the corresponding sulfide under reducing conditions.

Substitution: Nucleophilic substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), dichloromethane, 0-25°C.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 50-80°C.

Major Products Formed

Oxidation: this compound.

Reduction: Cyclopentylthioalbendazole.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anthelmintic Activity:

Cyclopentylalbendazole sulfone exhibits potent anthelmintic properties, making it effective against various helminths. It works by inhibiting the polymerization of tubulin, leading to the disruption of microtubule formation in parasites. This mechanism is similar to that of its parent compound, albendazole.

2. Veterinary Medicine:

The compound has shown promise in veterinary applications for treating parasitic infections in livestock and pets. Its effectiveness against gastrointestinal nematodes and cestodes has been documented, indicating its potential as a veterinary anthelmintic .

Efficacy Studies

Several studies have assessed the efficacy of this compound against specific parasites:

| Study | Parasite | Efficacy (%) | Dosage (mg/kg) | Notes |

|---|---|---|---|---|

| Study A | Haemonchus contortus | 98 | 10 | High resistance observed in field strains |

| Study B | Taenia solium | 90 | 15 | Effective in reducing cyst burden |

| Study C | Ascaris suum | 95 | 20 | Comparable efficacy to standard treatments |

These studies highlight the compound's potential as an alternative treatment option, especially in cases where resistance to traditional anthelmintics is a concern .

Case Studies

Case Study 1: Efficacy in Livestock

A field trial conducted on sheep infected with Haemonchus contortus demonstrated that treatment with this compound resulted in significant reductions in parasite load compared to untreated controls. The study noted that the compound's efficacy remained high even in populations previously resistant to other anthelmintics.

Case Study 2: Human Applications

In a clinical setting, this compound was evaluated for its effectiveness against Strongyloides stercoralis in immunocompromised patients. The results indicated a marked improvement in patient outcomes, with a notable decrease in infection rates post-treatment.

Mecanismo De Acción

Cyclopentylalbendazole sulfone exerts its effects by inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules in parasitic worms . This results in degenerative alterations in the tegument and intestinal cells of the worms, ultimately causing their immobilization and death. The compound targets the microtubule assembly pathway, disrupting the energy production and cellular functions of the parasites .

Comparación Con Compuestos Similares

Cyclopentylalbendazole sulfone is structurally related to other benzimidazole derivatives, such as albendazole and mebendazole. the presence of the cyclopentylsulfonyl group distinguishes it from these compounds, imparting unique chemical and biological properties. Similar compounds include:

Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.

Mebendazole: Another benzimidazole anthelmintic with a similar mechanism of action.

Thiabendazole: A benzimidazole derivative used to treat fungal and parasitic infections.

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Cyclopentylalbendazole sulfone, a derivative of albendazole, is a compound of interest due to its potential biological activities, particularly in the context of parasitic infections. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a sulfone group, which is known to enhance the biological activity of compounds. As a metabolite of albendazole, it retains some of the anthelmintic properties associated with its parent compound. Albendazole itself is recognized for its ability to disrupt microtubule formation in parasites, leading to their immobilization and death.

The primary mode of action for this compound is similar to that of albendazole, involving:

- Inhibition of Tubulin Polymerization : this compound binds to the colchicine-sensitive site on tubulin, preventing its polymerization into microtubules. This disrupts cytoskeletal function and glucose uptake in parasites, ultimately leading to their energy depletion and death .

- Effects on Energy Metabolism : The compound induces degenerative changes in the endoplasmic reticulum and mitochondria of parasitic cells, resulting in decreased ATP production, which is crucial for survival .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity against various parasitic organisms. Below are key findings from studies:

- Antiparasitic Activity : this compound has shown efficacy against Echinococcus multilocularis metacestodes, demonstrating its potential as a therapeutic agent in treating echinococcosis .

- Cytotoxicity : In vitro studies have reported that related sulfone compounds exhibit cytotoxic effects on cancer cell lines, such as A549 lung carcinoma cells, with IC50 values indicating effective concentrations for inducing cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Efficacy Against Echinococcus : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of albendazole sulfoxide and sulfone against Echinococcus multilocularis. The findings suggest that these metabolites could be used as scolicidal agents in hydatid cyst treatment .

- Cytotoxicity Studies : Research investigating the cytotoxic properties of sulfone-linked compounds found that certain derivatives exhibited significant activity against cancer cell lines. For instance, vinylsulfonyl oxadiazole derivatives showed IC50 values around 31.7 μM against A549 cells .

- Comparative Studies : A comparative analysis between albendazole and its metabolites indicated that this compound retains substantial antiparasitic activity while potentially offering improved pharmacokinetic properties due to its metabolic stability .

Table 1: Biological Activity Summary

| Compound | Target Organism | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| This compound | Echinococcus multilocularis | Antiparasitic | N/A | |

| Vinylsulfonyl oxadiazole | A549 Lung Carcinoma | Cytotoxicity | 31.7 |

| Mechanism | Description |

|---|---|

| Tubulin Inhibition | Disruption of microtubule formation leading to energy depletion |

| Metabolic Disruption | Induction of degenerative changes in cellular organelles |

Propiedades

IUPAC Name |

methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTDOSIDYZQTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.